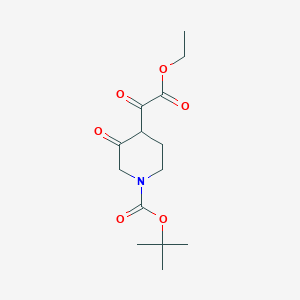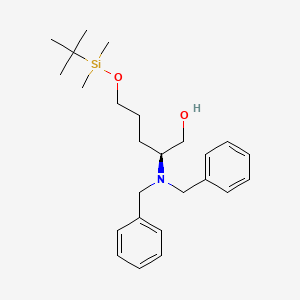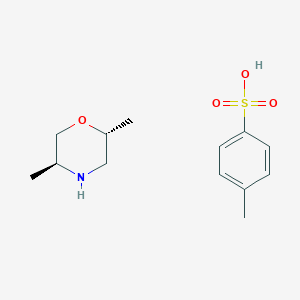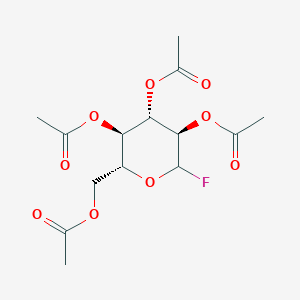
(R)-2-(Dibenzylamino)pentane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Dibenzylamino)pentane-1,5-diol is a chiral organic compound characterized by the presence of a dibenzylamino group attached to a pentane backbone with two hydroxyl groups at the first and fifth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize ®-2-(Dibenzylamino)pentane-1,5-diol involves the reductive amination of ®-2-aminopentane-1,5-diol with benzylaldehyde. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
-
Hydroxylation: : Another approach involves the hydroxylation of ®-2-(Dibenzylamino)pentane, where the hydroxyl groups are introduced at the first and fifth positions using reagents like osmium tetroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of ®-2-(Dibenzylamino)pentane-1,5-diol may involve scalable versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : ®-2-(Dibenzylamino)pentane-1,5-diol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
-
Reduction: : The compound can be reduced to form ®-2-(Dibenzylamino)pentane by using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, leading to the formation of corresponding chlorides or bromides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: ®-2-(Dibenzylamino)pentane-1,5-dione.
Reduction: ®-2-(Dibenzylamino)pentane.
Substitution: ®-2-(Dibenzylamino)pentane-1,5-dichloride or ®-2-(Dibenzylamino)pentane-1,5-dibromide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-2-(Dibenzylamino)pentane-1,5-diol serves as a chiral building block for the synthesis of more complex molecules
Biology
The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its ability to interact with biological molecules makes it a valuable tool in understanding enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicinal chemistry, ®-2-(Dibenzylamino)pentane-1,5-diol is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new treatments for various diseases.
Industry
The compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism by which ®-2-(Dibenzylamino)pentane-1,5-diol exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The dibenzylamino group can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in proteins, influencing their activity and function. The hydroxyl groups can form hydrogen bonds, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(Dimethylamino)pentane-1,5-diol
- ®-2-(Diethylamino)pentane-1,5-diol
- ®-2-(Diphenylamino)pentane-1,5-diol
Uniqueness
Compared to its analogs, ®-2-(Dibenzylamino)pentane-1,5-diol is unique due to the presence of the dibenzylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
(2R)-2-(dibenzylamino)pentane-1,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c21-13-7-12-19(16-22)20(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-6,8-11,19,21-22H,7,12-16H2/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMJXJLQFBAPTD-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CCCO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
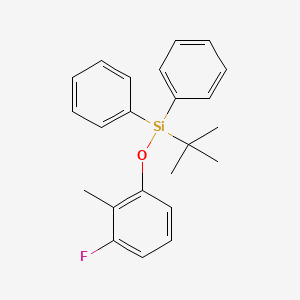


![N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester](/img/structure/B8105244.png)




